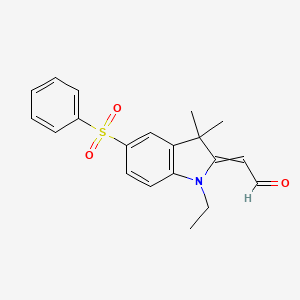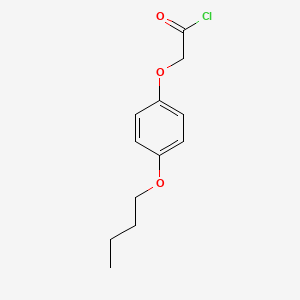
(4-Butoxyphenoxy)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Butoxyphenoxy)acetyl chloride is an organic compound with the molecular formula C12H15ClO3. It is a derivative of acetyl chloride, where the acetyl group is bonded to a (4-butoxyphenoxy) group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Butoxyphenoxy)acetyl chloride can be synthesized through the reaction of (4-butoxyphenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize the formation of by-products. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides.
Análisis De Reacciones Químicas
Types of Reactions
(4-Butoxyphenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form (4-butoxyphenoxy)acetic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the (4-butoxyphenoxy)acetyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions, often in the presence of a base to neutralize the HCl formed.
Hydrolysis: Water or aqueous solutions are used, and the reaction is typically carried out at room temperature.
Friedel-Crafts Acylation: Anhydrous aluminum chloride (AlCl3) is used as a catalyst, and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
(4-Butoxyphenoxy)acetic acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
(4-Butoxyphenoxy)acetyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the (4-butoxyphenoxy)acetyl group into various molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: It is involved in the development of drug candidates and the study of their mechanisms of action.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-butoxyphenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxyphenoxy)acetyl chloride: Similar structure but with a methoxy group instead of a butoxy group.
(4-Chlorophenoxy)acetyl chloride: Similar structure but with a chloro group instead of a butoxy group.
(4-Bromophenoxy)acetyl chloride: Similar structure but with a bromo group instead of a butoxy group.
Uniqueness
(4-Butoxyphenoxy)acetyl chloride is unique due to the presence of the butoxy group, which can influence its reactivity and the properties of the resulting products. The butoxy group can provide steric hindrance and affect the solubility and stability of the compound and its derivatives.
Propiedades
Número CAS |
54022-77-4 |
|---|---|
Fórmula molecular |
C12H15ClO3 |
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
2-(4-butoxyphenoxy)acetyl chloride |
InChI |
InChI=1S/C12H15ClO3/c1-2-3-8-15-10-4-6-11(7-5-10)16-9-12(13)14/h4-7H,2-3,8-9H2,1H3 |
Clave InChI |
VUHUVRUYCQVHDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)OCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


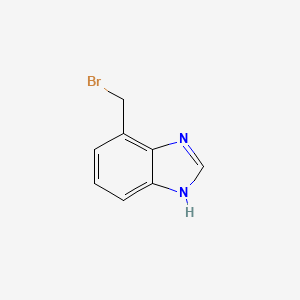
![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)

![n-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1h-imidazole-2-carboxamide](/img/structure/B13938191.png)
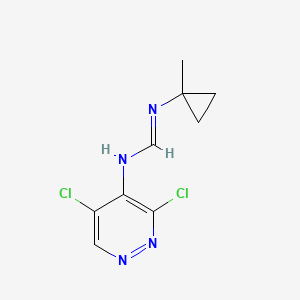

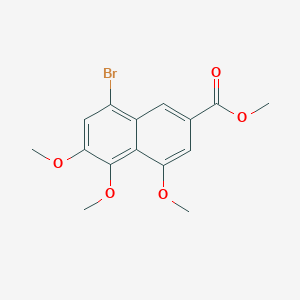


![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
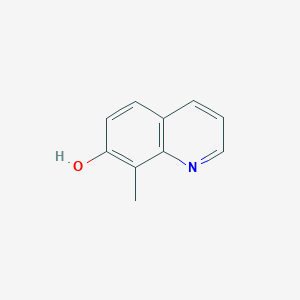

![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)
